21-Dehydrocortisol monohydrate is a significant steroid compound, primarily recognized as an impurity of hydrocortisone. Its chemical structure is characterized as C21H30O6, and it plays a critical role in various biochemical processes and pharmaceutical applications. This compound is particularly relevant in the context of corticosteroid metabolism and the synthesis of related steroidal drugs.
This compound falls under the category of steroids, specifically glucocorticoids, which are known for their anti-inflammatory and immunosuppressive properties. It is classified as a hydroxysteroid, indicating that it contains multiple hydroxyl functional groups in its structure.
The synthesis of 21-Dehydrocortisol monohydrate can be achieved through several methods, including:
The molecular structure of 21-Dehydrocortisol monohydrate consists of a steroid backbone with specific functional groups that define its reactivity and biological activity. The compound features:
21-Dehydrocortisol monohydrate participates in various chemical reactions typical for hydroxysteroids, including:
The stability and reactivity of 21-dehydrocortisol are influenced by the presence of hydroxyl groups, which can participate in hydrogen bonding and affect its solubility and interaction with biological targets.
The mechanism of action for 21-Dehydrocortisol monohydrate primarily revolves around its role as a glucocorticoid. It binds to glucocorticoid receptors in target tissues, leading to:
Research indicates that compounds like 21-dehydrocortisol exhibit anti-inflammatory effects similar to those of hydrocortisone but with varying potency depending on their specific structural characteristics .
21-Dehydrocortisol (C21H28O5) accumulates due to 21-hydroxylase deficiency, an autosomal recessive disorder caused by mutations in CYP21A2 [2] [4] [7]. This enzyme normally catalyzes the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol, a precursor for cortisol synthesis. In CYP21A2 deficiency:
Table 1: Key Steroid Precursors and Products in CYP21A2 Deficiency
Enzyme | Substrate | Product | Accumulated in Deficiency? |
---|---|---|---|
CYP21A2 | 17-Hydroxyprogesterone | 11-Deoxycortisol | No (deficient) |
CYP11B1 | 17-Hydroxyprogesterone | 21-Dehydrocortisol | Yes |
CYP21A2 | Progesterone | Deoxycorticosterone | No (deficient) |
21-Dehydrocortisol synthesis is indirectly influenced by steroidogenic acute regulatory protein (StAR):
Competitive dynamics in the endoplasmic reticulum critically determine 21-dehydrocortisol yield:
Table 2: Enzyme Kinetics in 21-Hydroxylase Deficiency
Substrate | Enzyme Affinity (Km, μM) | Pathway Divergence | Major Diverted Product |
---|---|---|---|
17-Hydroxyprogesterone | 1.2 | High → CYP11B1 | 21-Dehydrocortisol |
Progesterone | 3.5 | Moderate → Androgens | Androstenedione |
21-Dehydrocortisol | N/A | Terminal metabolite | Diagnostic marker |
Genetic determinants:
Epigenetic modulation:
Table 3: Genetic Variants Affecting 21-Dehydrocortisol Levels
Mutation Type | Residual Enzyme Activity | CAH Phenotype | 21-Dehydrocortisol Elevation |
---|---|---|---|
Null/deletion | 0% | Salt-wasting | Severe (>10x normal) |
I172N | 1–2% | Simple virilizing | Moderate (5–10x normal) |
V281L | 10–20% | Non-classic | Mild (2–5x normal) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: